molecular formula C9H13NO2 B3051510 2,5-Dimethoxy-4-methylaniline CAS No. 34238-59-0

2,5-Dimethoxy-4-methylaniline

Cat. No.: B3051510
CAS No.: 34238-59-0
M. Wt: 167.2 g/mol
InChI Key: CWIBPAGDXLMLNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethoxy-4-methylaniline is an organic compound belonging to the class of anilines It is characterized by the presence of two methoxy groups and one methyl group attached to the benzene ring, along with an amino group

Scientific Research Applications

2,5-Dimethoxy-4-methylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-4-methylaniline is not well-documented in the available literature .

Safety and Hazards

2,5-Dimethoxy-4-methylaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid and is fatal if inhaled. It may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed or in contact with skin .

Future Directions

The future directions of 2,5-Dimethoxy-4-methylaniline research could involve further exploration of its synthesis, chemical reactions, and mechanism of action. More research is needed to fully understand the properties and potential applications of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-4-methylaniline typically involves the nitration of 1,4-dimethoxy-2-methylbenzene followed by reduction of the nitro group to an amino group. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using catalytic hydrogenation or chemical reduction with agents such as iron and hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethoxy-4-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .

Comparison with Similar Compounds

  • 2,5-Dimethoxyaniline
  • 4-Methoxyaniline
  • 2-Methoxyaniline

Comparison: 2,5-Dimethoxy-4-methylaniline is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .

Properties

IUPAC Name

2,5-dimethoxy-4-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6-4-9(12-3)7(10)5-8(6)11-2/h4-5H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIBPAGDXLMLNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349159
Record name 2,5-dimethoxy-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34238-59-0
Record name 2,5-dimethoxy-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethoxy-4-methylaniline
Reactant of Route 2
Reactant of Route 2
2,5-Dimethoxy-4-methylaniline
Reactant of Route 3
Reactant of Route 3
2,5-Dimethoxy-4-methylaniline
Reactant of Route 4
Reactant of Route 4
2,5-Dimethoxy-4-methylaniline
Reactant of Route 5
Reactant of Route 5
2,5-Dimethoxy-4-methylaniline
Reactant of Route 6
Reactant of Route 6
2,5-Dimethoxy-4-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.